1-(2-Aminopyridin-4-yl)ethanone
Overview
Description
Cyclization Reaction Analysis
The study titled "Cyclization Reaction of 2-Azido-1-(2-hydroxyphenyl)ethanones with Terminal Alkynoates Catalyzed by 4-Dimethylaminopyridine (DMAP): Synthesis of 2-Aminobenzofuran-3(2H)-one Derivatives" explores a novel cyclization reaction. This reaction involves the conversion of 2-azido-1-(2-hydroxyphenyl)ethanones into 2-aminobenzofuran-3(2H)-one derivatives using DMAP as a catalyst. The process yields moderate to good results and is notable for its mild reaction conditions and quick completion time of 2 hours. The paper also delves into the scope and limitations of these cyclization reactions, although it does not directly discuss 1-(2-Aminopyridin-4-yl)ethanone .
Synthesis Analysis
In the paper "A general and versatile synthesis of 2-alkyl-4-aminopyridines," a two-step synthesis method for 2-alkyl-4-aminopyridines is presented. Starting from commercially available cis-1-methoxy-1-buten-3-yne, the process involves acylation followed by amination and cyclization in ammonia. This method successfully produces substituted pyridines with high yield. While this paper provides a general method for synthesizing aminopyridines, it does not specifically address the synthesis of 1-(2-Aminopyridin-4-yl)ethanone .
Molecular Structure Analysis
Neither of the provided papers directly analyzes the molecular structure of 1-(2-Aminopyridin-4-yl)ethanone. However, the general structure of aminopyridines is discussed in the context of the synthesis of 2-alkyl-4-aminopyridines. Aminopyridines are heterocyclic compounds that feature an amino group attached to a pyridine ring. The position of the amino group can significantly influence the chemical properties and reactivity of the molecule .
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 1-(2-Aminopyridin-4-yl)ethanone. However, the cyclization reaction described in the first paper could potentially be relevant if 1-(2-Aminopyridin-4-yl)ethanone were to be used as a starting material or intermediate in the synthesis of benzofuran derivatives. The reaction conditions catalyzed by DMAP might offer insights into the reactivity of similar aminopyridine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Aminopyridin-4-yl)ethanone are not discussed in the provided papers. However, in general, aminopyridines are known for their basicity due to the presence of the amino group. They can engage in hydrogen bonding and exhibit different reactivity patterns depending on the substituents attached to the pyridine ring. The synthesis paper suggests that the aminopyridines can be obtained in high yield, which may imply favorable stability and reactivity under the synthesis conditions .
Scientific Research Applications
Photophysics Studies
1-(4'-Amino-biphenyl-4-yl)-ethanone (ABE), a compound structurally related to 1-(2-Aminopyridin-4-yl)ethanone, has been investigated for its photophysical properties. In a study by Ghoneim (2001), ABE exhibited a significant red-shift in its fluorescence in an ethanol solution, which was interpreted as a result of microscopic solvent heterogeneity. This finding suggests potential applications in studying solvent effects on molecular fluorescence properties (Ghoneim, 2001).
Organic Synthesis
A study by Ankati & Biehl (2010) described the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, utilizing 1-(2-chloropyridin-3-yl)ethanone and different primary amines. This study highlights the role of compounds like 1-(2-Aminopyridin-4-yl)ethanone in the synthesis of complex organic molecules (Ankati & Biehl, 2010).
Luminescent Material Research
Xu et al. (2010) investigated the luminescent properties of terbium and europium complexes with an amino-alkenone type ligand, closely related to 1-(2-Aminopyridin-4-yl)ethanone. This study revealed that the Tb(III) complex exhibited characteristic emissions under UV light, indicating potential applications in the development of luminescent materials (Xu et al., 2010).
properties
IUPAC Name |
1-(2-aminopyridin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNURVDNAKVKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521846 | |
Record name | 1-(2-Aminopyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00521846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopyridin-4-yl)ethanone | |
CAS RN |
42182-25-2 | |
Record name | 1-(2-Aminopyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00521846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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